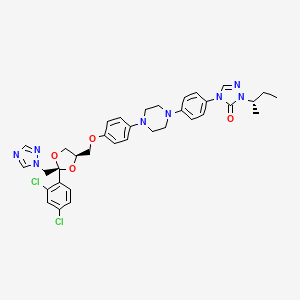
Itraconazole, (S)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Itraconazole is an antifungal medication used to treat various fungal infections. It belongs to the triazole family of drugs. Its primary applications include managing conditions such as aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis. The compound can be administered orally or intravenously.
Métodos De Preparación
Synthetic Routes: The synthesis of itraconazole involves several steps. One key intermediate is the triazolinone ring, which is crucial for its antifungal activity. The overall synthetic route includes cyclization reactions, functional group transformations, and stereochemical control.
Industrial Production: Itraconazole is produced industrially through efficient synthetic processes. specific details regarding large-scale production methods are proprietary and not widely disclosed.
Análisis De Reacciones Químicas
Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: The compound can be oxidized to form hydroxy-itraconazole and keto-itraconazole.
Reduction: Reduction reactions may lead to N-desalkyl-itraconazole.
Oxidation: Oxidizing agents such as peracids or metal oxides.
Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products of these reactions include the hydroxy and keto derivatives, which contribute to itraconazole’s pharmacological properties.
Aplicaciones Científicas De Investigación
Itraconazole’s versatility extends beyond antifungal therapy:
Cancer Research: Recent studies suggest that itraconazole inhibits the hedgehog signaling pathway, making it a potential anticancer agent.
Antiangiogenic Effects: Itraconazole exhibits antiangiogenic properties, impacting blood vessel formation.
Mecanismo De Acción
Itraconazole disrupts fungal cell membranes and metabolism. It affects ergosterol biosynthesis, leading to impaired fungal growth. The compound targets specific enzymes involved in sterol synthesis.
Comparación Con Compuestos Similares
Itraconazole stands out due to its broad spectrum of activity, including efficacy against Aspergillus. Other similar compounds include fluconazole, voriconazole, and posaconazole.
Propiedades
Número CAS |
154003-20-0 |
|---|---|
Fórmula molecular |
C35H38Cl2N8O4 |
Peso molecular |
705.6 g/mol |
Nombre IUPAC |
2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31+,35+/m0/s1 |
Clave InChI |
VHVPQPYKVGDNFY-ARROIKNCSA-N |
SMILES isomérico |
CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES canónico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)

![N-(4-methoxyphenyl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B13580477.png)
aminehydrochloride](/img/structure/B13580490.png)
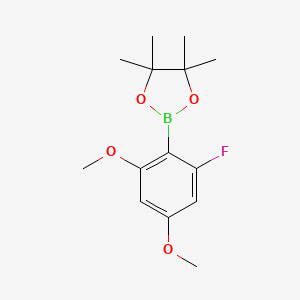
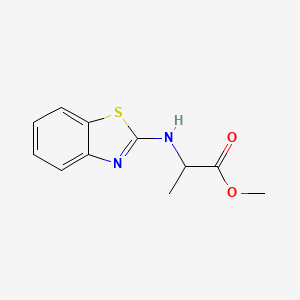

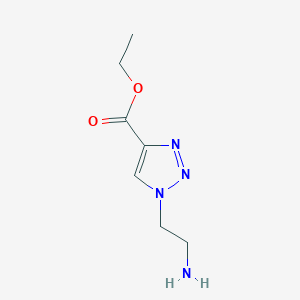
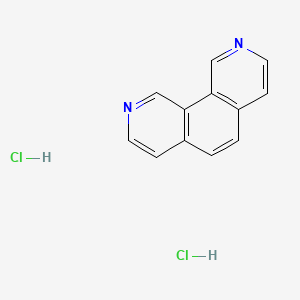
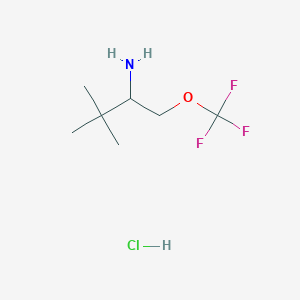
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)

![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
